2-Mercaptoacetamidine

Vue d'ensemble

Description

2-Mercaptoacetamidine is an organic compound characterized by the presence of a thiol group (-SH) and an amidine group (-C(=NH)-NH2). This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. It is often studied for its unique chemical properties and potential therapeutic benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptoacetamidine typically involves the reaction of acetamidine hydrochloride with thiol-containing compounds. One common method includes the reaction of acetamidine hydrochloride with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Mercaptoacetamidine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

Substitution: The amidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or other electrophiles.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced thiol derivatives.

Substitution: N-substituted amidine derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : 2-Mercaptoacetamidine serves as a fundamental building block in the synthesis of complex organic molecules. Its thiol group allows for various reactions, including nucleophilic substitutions and condensation reactions.

- Reactivity Studies : The compound is utilized in studying reaction mechanisms and the development of new synthetic methodologies.

Biology

- Enzyme Mechanism Studies : It is employed in biochemical research to investigate enzyme mechanisms and protein interactions. Notably, it has been shown to inhibit histone deacetylase 6 (HDAC6), a zinc-dependent enzyme implicated in various diseases, including cancer and neurodegenerative disorders .

- Cellular Effects : By modulating the activity of HDAC6, this compound influences gene expression and cellular metabolism, affecting processes such as cell migration and proliferation.

Medicine

- Antimicrobial Activity : Research indicates that this compound exhibits potential as an antimicrobial agent by inhibiting metallo-β-lactamases (MBLs), which are resistance factors in bacteria. This property may restore the efficacy of β-lactam antibiotics against resistant strains.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly through its action on HDAC6. Selective inhibition of HDAC6 is being explored as a therapeutic strategy for various cancers .

- Neurodegenerative Disorders : The inhibition of HDAC6 by this compound may offer therapeutic benefits in conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease by promoting acetylation of α-tubulin and enhancing axonal transport .

Case Study 1: Inhibition of HDAC6

A study demonstrated that this compound acts as a selective inhibitor of HDAC6, showing significant effects on tumor growth in vitro. The compound was found to enhance acetylation levels of histones, leading to altered gene expression profiles associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains expressing MBLs. The results indicated that the compound effectively restored the activity of imipenem against resistant strains, showcasing its potential as an adjunct therapy in treating infections caused by resistant bacteria.

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegenerative diseases highlighted that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation. This suggests its potential role in therapeutic strategies targeting neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 2-Mercaptoacetamidine involves its interaction with various molecular targets:

Molecular Targets: The compound targets enzymes and proteins that contain thiol groups, modulating their activity.

Pathways Involved: It affects pathways related to oxidative stress and immune response by interacting with glutathione and other thiol-containing molecules.

Comparaison Avec Des Composés Similaires

2-Mercaptoacetamide: Similar in structure but lacks the amidine group.

N-Aryl mercaptoacetamides: These compounds have an aryl group attached to the mercaptoacetamide moiety and are studied for their multi-target inhibitory effects.

Uniqueness: 2-Mercaptoacetamidine is unique due to its combination of thiol and amidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, particularly in medicinal chemistry .

Activité Biologique

2-Mercaptoacetamidine (2-MAA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of 2-MAA, focusing on its antibacterial, anti-melanogenic, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

2-MAA is a thiol-containing compound that exhibits significant biological properties. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry. The compound's ability to chelate metal ions and inhibit specific enzymes contributes to its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-MAA and its derivatives. A study synthesized several 2-mercaptobenzothiazole derivatives, which include the 2-MAA moiety, and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 2-MAA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison to Control |

|---|---|---|---|

| 2b | E. coli | 12.5 | Lower than Levofloxacin |

| 2c | S. aureus | 25 | Comparable to Levofloxacin |

| 2i | S. typhi | 10 | Lower than Levofloxacin |

| Cefadroxil | K. pneumoniae | 50 | Standard Control |

The compounds exhibited MIC values comparable to or lower than standard antibiotics such as levofloxacin, indicating their potential as effective antibacterial agents .

Anti-Melanogenic Activity

Another significant area of research involves the anti-melanogenic properties of 2-MAA analogs. These compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production.

Table 2: IC50 Values of 2-MAA Analogues Against Tyrosinase

| Compound | IC50 (μM) | Comparison to Kojic Acid (24.3 μM) |

|---|---|---|

| Analog 1 | 0.95 | 12 times lower |

| Analog 2 | 1.5 | 16 times lower |

| Analog 3 | 1.8 | 13 times lower |

| Analog 4 | 2.0 | 12 times lower |

The inhibition mechanism does not involve copper ion chelation but rather hydrogen bonding and hydrophobic interactions with the enzyme . This finding opens avenues for developing skin-whitening agents with fewer side effects compared to traditional options.

Therapeutic Applications

The potential therapeutic applications of 2-MAA extend beyond its antibacterial and anti-melanogenic activities. Research indicates that mercaptoacetamide derivatives may serve as effective histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy.

Table 3: Characteristics of Mercaptoacetamide-based HDACIs

| Compound Code | Stability in Plasma (hours) | Permeability (cm/s) |

|---|---|---|

| W2 | >48 | |

| S2 | >72 |

These compounds demonstrated favorable solubility and permeability characteristics, making them promising candidates for further development in cancer treatment .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of synthesized derivatives against clinical isolates of bacteria, showing significant reductions in bacterial growth and biofilm formation, particularly with compounds 2b and 2i .

- In Vivo Melanin Inhibition : In experiments using zebrafish embryos, certain analogs displayed potent depigmentation effects at concentrations significantly lower than kojic acid, suggesting their suitability for cosmetic applications .

Propriétés

Numéro CAS |

19412-52-3 |

|---|---|

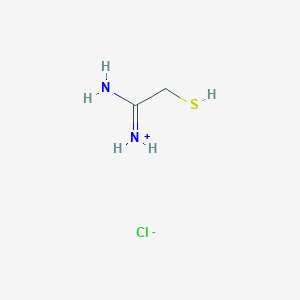

Formule moléculaire |

C2H7ClN2S |

Poids moléculaire |

126.61 g/mol |

Nom IUPAC |

2-sulfanylethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H |

Clé InChI |

KUMNVTIEIZMRFS-UHFFFAOYSA-N |

SMILES |

C(C(=[NH2+])N)S.[Cl-] |

SMILES canonique |

C(C(=N)N)S.Cl |

Synonymes |

(1-amino-2-sulfanyl-ethylidene)azanium chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of 2-mercaptoacetamidine and its derivatives?

A1: Research indicates that this compound derivatives exhibit two main biological activities:

- Gastric antisecretory activity: Studies show that N-substituted 2-mercaptoacetamidines demonstrate significant inhibition of gastric acid secretion in dogs stimulated with gastrin tetrapeptide []. This suggests potential applications in treating gastric hypersecretion disorders.

- Radioprotective properties: Research demonstrates that this compound hydrochloride, bis-(2-acetamidino) disulfide dihydrochloride, and N-(1-adamantylmethyl)-2-mercaptoacetamidine hydrochloride provide marked radioprotective effects in mice when administered intraperitoneally or orally []. This protection is attributed, in part, to an increase in protein thiol (SH) groups in the spleen [].

Q2: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies reveal key insights into the influence of structural modifications on the biological activity of this compound [, ]:

- N-substitution: Introducing various N-substituents, including alkyl, cycloalkyl, aryl, and heteroaryl groups, significantly impacts the potency of 2-mercaptoacetamidines [].

- Disulfide formation: Disulfides of 2-mercaptoacetamidines exhibit comparable antisecretory potency to the corresponding mercaptoacetamidines, suggesting potential metabolic interconversion between these forms [].

- Mercapto group modifications: Alkylating the mercapto group diminishes the potency of 2-mercaptoacetamidines, highlighting the importance of the free thiol group for activity [].

- Chain length: Increasing the carbon chain length between the amidine and thiol groups, as seen in 2- and 3-mercaptopropionamidines, leads to a substantial decrease in activity [].

Q3: What synthetic approaches are available for producing this compound derivatives?

A: Synthesizing N-substituted 2-mercaptoacetamidines and their derivatives, including disulfides, Bunte salts, and phosphorothioates, often involves the following key steps []:

- Preparation of N-substituted-ethyl 2-chloroacetimidate salts: This crucial intermediate can be synthesized by treating 2-chloroacetamides with Meerwein's reagent, enabling the subsequent displacement of alkoxide with ammonia to introduce the desired N-substituent [].

- Pinner amidine synthesis: This reaction utilizes the N-substituted-ethyl 2-chloroacetimidate salt, reacting it with ammonia or an amine to form the amidine moiety [].

- Introduction of the mercapto group: This can be achieved through various methods, such as reacting the appropriate precursor with thiourea followed by hydrolysis [].

Q4: What are the potential implications of the observed increase in spleen protein thiol groups following this compound administration?

A: While the exact mechanism of the radioprotective effect of this compound is not fully elucidated, the observed increase in protein thiol groups in the spleen [] suggests several possibilities:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.